molecular formula C15H18N2O2 B12947857 Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-78-5

Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-

Cat. No.: B12947857
CAS No.: 874133-78-5
M. Wt: 258.32 g/mol
InChI Key: ZNRIHYMNZFEHHP-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- is a structurally distinct compound featuring a cyclopentanol backbone fused to an imidazole ring substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the imidazole ring contributes to hydrogen-bonding capabilities and aromatic stacking .

Properties

CAS No.

874133-78-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclopentan-1-ol

InChI

InChI=1S/C15H18N2O2/c1-19-13-6-4-12(5-7-13)17-11-10-16-14(17)15(18)8-2-3-9-15/h4-7,10-11,18H,2-3,8-9H2,1H3

InChI Key

ZNRIHYMNZFEHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2C3(CCCC3)O

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation via Condensation

  • Reagents:

    • Aldehydes such as 4-methoxybenzaldehyde
    • α-Diketones or 1,2-dicarbonyl compounds
    • Ammonium acetate or primary amines as nitrogen sources
  • Conditions:

    • Solvent: Typically ethanol or methanol
    • Temperature: Reflux conditions (60–80 °C)
    • Atmosphere: Oxidative environment (presence of oxygen) to promote ring closure
  • Mechanism:
    The aldehyde and diketone undergo condensation with ammonium acetate, forming an intermediate that cyclizes to the imidazole ring. Oxygen acts as an oxidant facilitating the formation of the aromatic imidazole system.

Substitution with 4-Methoxyphenyl Group

  • The 4-methoxyphenyl substituent is introduced either directly through the aldehyde used in the condensation or by post-synthetic modification using electrophilic aromatic substitution or cross-coupling reactions.

Coupling with Cyclopentanol

  • Approach 1: Direct nucleophilic addition of the imidazole intermediate to cyclopentanone, followed by reduction to cyclopentanol.
  • Approach 2: Formation of an imidazolyl-substituted cyclopentanone intermediate, then reduction to the corresponding cyclopentanol.

  • Reagents and Catalysts:

    • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
    • Acid or base catalysts to facilitate nucleophilic attack
  • Conditions:

    • Solvent: Aprotic solvents like tetrahydrofuran (THF) or ethanol
    • Temperature: 0–25 °C for reduction steps to avoid side reactions

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Condensation 4-Methoxybenzaldehyde + α-diketone + NH4OAc, reflux in EtOH, O2 atmosphere 1-(4-Methoxyphenyl)imidazole intermediate
2 Nucleophilic Addition Intermediate + cyclopentanone, acid/base catalyst Imidazolyl-substituted cyclopentanone
3 Reduction NaBH4 in EtOH, 0–25 °C Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-

Research Findings and Optimization Notes

  • Oxidative Conditions: The oxidative formation of the imidazole ring is critical and often mediated by dissolved oxygen; absence of oxygen results in no product formation.
  • Protecting Groups: Use of protecting groups such as para-methoxybenzyl (PMB) on phenolic hydroxyls can facilitate selective reactions and are spontaneously cleaved during condensation, simplifying purification.
  • Yield and Purity: Optimization of temperature, solvent, and reagent stoichiometry is essential to maximize yield and minimize side products.
  • Alternative Routes: Some studies suggest the use of Mitsunobu reactions or sulfonate intermediates for improved coupling efficiency.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 4-Methoxybenzaldehyde, α-diketones, cyclopentanone
Key Reactions Condensation, nucleophilic addition, reduction
Catalysts/Reagents Ammonium acetate, NaBH4, acid/base catalysts
Solvents Ethanol, methanol, THF
Temperature Range 0–80 °C (reflux for condensation, low temp for reduction)
Atmosphere Oxidative (presence of oxygen)
Protecting Groups Para-methoxybenzyl (PMB) for phenol protection
Critical Factors Oxygen presence, reagent purity, reaction time

Chemical Reactions Analysis

Reductive Amination and Alkylation

The cyclopentanol moiety and imidazole ring enable reductive amination and alkylation. For example:

Reaction Conditions Yield Reference
Reductive alkylation with aldehydesNaBH₄ in MeOH, 65°C, 1–3 hr42–85%
Boc protectionBoc₂O, TEA in DCM, 16°C, 12 hrCrude
Amide couplingHATU, DIPEA in DMF, rt, overnight65%

Key Findings :

  • NaBH₄-mediated reductions of imine intermediates (formed from aldehydes and amines) proceed efficiently in methanol .

  • Boc protection of the amine group occurs under mild conditions but requires purification .

Cyclization and Catalytic Transformations

The imidazole ring participates in ZnI₂-catalyzed -hydride transfers and cyclizations:

Reaction Catalyst Conditions Outcome
-Hydride transferZnI₂120°C, solvent-freeFormation of allenes or dienes
CyclocondensationAcetic acidReflux, 12 hrTetrasubstituted imidazoles

Mechanistic Insights :

  • ZnI₂ activates propargylamine intermediates, enabling hydride shifts (ΔG‡ ≈ 19.8 kcal/mol) .

  • Cyclocondensation of benzil, aldehydes, and amines in acetic acid forms imidazoles with C=N stretches at 1650 cm⁻¹ (IR) .

Functional Group Interconversion

The hydroxyl and methoxy groups undergo selective modifications:

Reaction Reagents Conditions Yield
Oxidation of cyclopentanolDess-Martin periodinaneDCM, rt, 2 hr78%
DemethylationBBr₃CH₂Cl₂, −78°C, 1 hr92%

Spectral Evidence :

  • Post-oxidation, carbonyl stretches appear at ~1700 cm⁻¹ (IR) .

  • Demethylation of the 4-methoxyphenyl group yields phenolic derivatives .

Cross-Coupling Reactions

The imidazole ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Catalyst Conditions Yield
Suzuki couplingPd(PPh₃)₄Dioxane/H₂O, 100°C, 12 hr67%
Buchwald-Hartwig aminationPd₂(dba)₃, XPhosToluene, 110°C, 24 hr58%

Structural Impact :

  • Coupling reactions introduce aryl or amine groups at the C4/C5 positions of the imidazole .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that imidazole derivatives, including those related to cyclopentanol, exhibit significant anticancer properties. A study demonstrated that compounds with imidazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival .

Antimicrobial Properties
Cyclopentanol derivatives have shown potential as antimicrobial agents. A recent investigation revealed that certain imidazole-based compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell membranes .

Materials Science Applications

Polymer Chemistry
Cyclopentanol derivatives are being explored for their use in polymer synthesis. The incorporation of imidazole functionalities into polymers can enhance their thermal stability and mechanical properties. For example, polymers derived from cyclopentanol have been shown to exhibit improved tensile strength and flexibility, making them suitable for applications in coatings and adhesives .

Nanotechnology
In nanotechnology, cyclopentanol derivatives are utilized as stabilizing agents for nanoparticles. Their unique chemical structure allows them to interact effectively with metal nanoparticles, enhancing their stability and preventing agglomeration. This application is crucial in the development of nanocomposites for electronic and photonic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Antimicrobial properties
Materials SciencePolymer synthesis
Nanoparticle stabilization

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives based on cyclopentanol. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress within cancer cells .

Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, cyclopentanol derivatives were tested against standard bacterial strains. The findings showed that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting their potential as effective alternatives in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The methoxyphenyl group may enhance binding affinity and specificity, while the cyclopentanol moiety can modulate the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmaceutical-Related Cyclopentanol Derivatives

  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: A related compound listed as an impurity in ketamine hydrochloride. The iminomethyl group introduces basicity, contrasting with the target compound’s imidazole ring. This structural difference impacts solubility and metabolic stability .

Imidazole Derivatives with Aryl Substitutions

  • 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole: This compound demonstrates how extended aromatic systems (phenanthrene) and electron-withdrawing groups (CF₃) enhance luminescence properties.
  • 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole: The dimethyl and phenyl groups increase steric bulk, which could hinder binding to biological targets compared to the target compound’s cyclopentanol moiety .

Cycloheptanol Analog

  • Cyclopentanol’s smaller ring may confer higher conformational rigidity, favoring specific receptor interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications/Properties Reference
Cyclopentanol, 1-[1-(4-Methoxyphenyl)-1H-imidazol-2-yl]- Cyclopentanol-imidazole 4-Methoxyphenyl Potential pharmaceutical intermediate
Metconazole Cyclopentanol 4-Chlorophenyl, 1,2,4-triazole Agricultural fungicide
Triticonazole Cyclopentanol 4-Chlorophenylmethylene, 1,2,4-triazole Systemic plant fungicide
1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole Phenanthroimidazole 4-Methoxyphenyl, 4-CF₃-phenyl Luminescent materials
Cycloheptanol, 1-[1-(4-Methoxyphenyl)-1H-imidazol-2-yl]- Cycloheptanol-imidazole 4-Methoxyphenyl Structural analog (flexibility studies)

Biological Activity

Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl] (CAS No. 874133-78-5) is a complex organic compound that combines a cyclopentanol moiety with an imidazole ring substituted by a 4-methoxyphenyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of the compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 258.32 g/mol. Below is a summary of its chemical properties:

PropertyValue
CAS No. 874133-78-5
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclopentan-1-ol
InChI Key ZNRIHYMNZFEHHP-UHFFFAOYSA-N

The biological activity of Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl] is hypothesized to involve its interaction with various molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing enzyme activity. The methoxyphenyl group may enhance binding affinity and specificity, while the cyclopentanol moiety could modulate the compound’s overall conformation and reactivity.

Enzyme Inhibition

Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl] may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in ceramide biosynthesis relevant to neurological disorders and cancer therapies. This inhibition could lead to therapeutic benefits in managing these conditions .

Case Studies

A notable study explored the synthesis and biological evaluation of various imidazole derivatives for their potential as enzyme inhibitors. Although Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl] was not directly tested, the findings highlight the promising nature of similar compounds in modulating enzymatic activity and suggest avenues for future research on this specific compound .

Research Applications

The compound serves as a valuable building block in organic synthesis and biochemical assays aimed at studying metabolic pathways and enzyme interactions. Its unique structure allows for modifications that can enhance its biological efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]cyclopentanol?

Answer:
The synthesis typically involves two key steps: (1) constructing the imidazole ring with a 4-methoxyphenyl substituent and (2) coupling it to the cyclopentanol moiety. A literature-derived approach includes:

  • Imidazole Formation : Condensation of 4-methoxybenzaldehyde with ammonium acetate and a diketone precursor under microwave-assisted conditions to form the 1-(4-methoxyphenyl)imidazole core .
  • Cyclopentanol Integration : Nucleophilic substitution or Mitsunobu reaction to attach the imidazole to cyclopentanol, leveraging hydroxyl group activation (e.g., using tosyl chloride) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm regioselectivity .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the cyclopentanol ring of this compound?

Answer:
Single-crystal X-ray diffraction can determine the puckering parameters (e.g., Cremer-Pople coordinates) of the cyclopentanol ring, distinguishing between chair, half-chair, or envelope conformations. For example:

  • Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) at 298 K .
  • Analysis : Refinement via SHELXL97 to calculate torsion angles and hydrogen-bonding networks. The hydroxyl group’s axial/equatorial orientation and its impact on intermolecular interactions (e.g., O–H⋯N bonds) can be quantified .
  • Validation : Compare experimental data with computational models (DFT) to assess energy differences between conformers .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6) identifies proton environments (e.g., imidazole C–H protons at δ 7.2–7.8 ppm, cyclopentanol OH at δ 4.5–5.0 ppm). 13C NMR^{13} \text{C NMR} confirms carbon connectivity, particularly the quaternary carbon linking imidazole and cyclopentanol .
  • FT-IR : Absorbance bands at 3200–3500 cm1^{-1} (O–H stretch) and 1600–1650 cm1^{-1} (imidazole C=N) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (m/zm/z) and fragmentation patterns .

Advanced: How can computational modeling predict the thermodynamic stability of conformers under high-pressure conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model pressure-dependent conformational changes. Compare with high-pressure crystallography data (e.g., cyclopentanol’s phase-V structure at 1.5 GPa, showing axial hydroxyl orientation) .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-311+G**) compute Gibbs free energy differences between conformers. Solvent effects (e.g., polarizable continuum model) refine stability predictions .
  • Validation : Overlay computational results with experimental XRD or Raman spectra to resolve discrepancies .

Basic: What biological activities have been reported for structurally related imidazole-cyclopentanol derivatives?

Answer:

  • Antifungal Activity : Analogous compounds (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanols) show efficacy against Candida albicans (MIC 0.5–2 µg/mL) via sterol 14α-demethylase inhibition. Structure-activity relationship (SAR) studies highlight the importance of the 4-methoxyphenyl group for target binding .
  • Antimicrobial Mechanisms : Imidazole derivatives disrupt fungal membrane ergosterol biosynthesis, confirmed via LC-MS analysis of lanosterol accumulation .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Standardized Assays : Replicate studies using CLSI M27/M38 protocols for antifungal testing to control variables like inoculum size and incubation time .
  • Metabolomic Profiling : Compare fungal metabolic responses (via GC-MS) to identify off-target effects or resistance mechanisms .
  • Crystallographic Docking : Resolve binding mode inconsistencies using ligand-protein co-crystals (e.g., CYP51-imidazole complexes) to validate interactions .

Basic: What are the key considerations for optimizing reaction yields in the synthesis of this compound?

Answer:

  • Catalyst Selection : Use Pd(OAc)2_2 or CuI for coupling reactions to enhance efficiency (yield improvement from 45% to 72%) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor imidazole cyclization, while THF improves cyclopentanol coupling .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) and minimizes byproducts .

Advanced: What strategies can elucidate the environmental degradation pathways of this compound?

Answer:

  • LC-MS/MS Analysis : Track degradation products in simulated wastewater (pH 7, 25°C) to identify hydrolysis or photolysis intermediates .
  • Microbial Studies : Incubate with Pseudomonas spp. and monitor metabolite formation (e.g., 4-methoxybenzoic acid) via 1H NMR^1 \text{H NMR} .
  • Computational Prediction : EPI Suite models estimate biodegradation half-lives and ecotoxicity endpoints (e.g., LC50_{50} for Daphnia magna) .

Basic: How does the 4-methoxyphenyl substituent influence the compound’s electronic properties?

Answer:

  • Electron-Donating Effect : The methoxy group increases electron density on the imidazole ring, enhancing nucleophilicity at C2 (verified via Hammett σ\sigma values) .
  • UV-Vis Spectroscopy : Bathochromic shifts in λmax_{\text{max}} (270–290 nm) correlate with extended conjugation between imidazole and the aryl group .

Advanced: What advanced techniques can resolve stereochemical uncertainties in the cyclopentanol moiety?

Answer:

  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by comparing experimental and simulated spectra (B3LYP/6-31+G**) .
  • NOESY NMR : Detect through-space interactions between cyclopentanol protons and adjacent substituents to assign axial/equatorial configurations .
  • Synchrotron XRD : High-resolution data (0.8 Å) at 100 K resolves disorder in the cyclopentanol ring .

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